(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinylidene group could play a crucial role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}propanamide
- (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}pentanamide
Uniqueness
Compared to similar compounds, (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[(E)-[4-(3-chloro-4-methylanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-12-5-6-14(10-17(12)21)22-19(25)9-13(2)23-24-20(26)16-8-7-15(27-3)11-18(16)28-4/h5-8,10-11H,9H2,1-4H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
RDCWSLKFXKRPLM-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C)Cl |
Origin of Product |
United States |
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